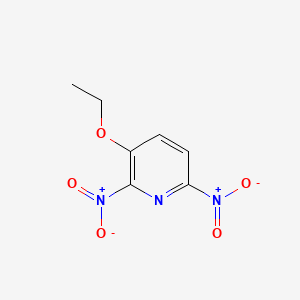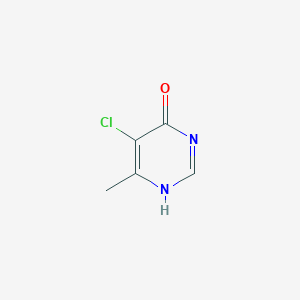
5-chloro-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-methyl-1H-pyrimidin-4-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-1H-pyrazole-4-carbonitriles with chloroacetyl chloride, followed by cyclization to form the pyrimidinone ring . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium hydroxide or ethoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Cyclization: It can participate in cyclization reactions to form fused ring systems, such as pyrazolo[3,4-d]pyrimidines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like methylamine, sodium methoxide, or thiourea in solvents like ethanol or DMF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidinones with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Scientific Research Applications
5-chloro-6-methyl-1H-pyrimidin-4-one has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Agriculture: Used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: Employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-6-methyl-1H-pyrimidin-4-one depends on its specific application:
Medicinal Chemistry: It may act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity.
Agriculture: It may inhibit specific enzymes in pests or pathogens, leading to their death or reduced activity.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-2-thioxo-1H-pyrimidin-4-one
- 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
5-chloro-6-methyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine and methyl groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5-chloro-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDUVRHFPFLCLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=CN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=CN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
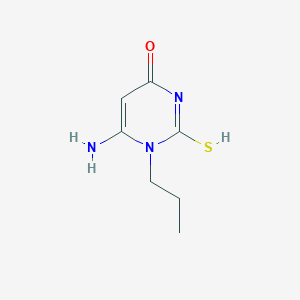
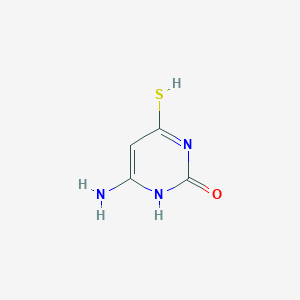

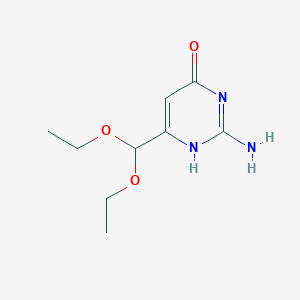
![N-[4-(acetylamino)-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetamide](/img/structure/B7794517.png)
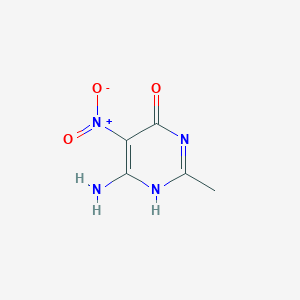

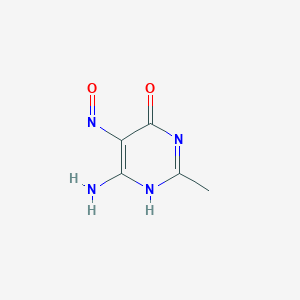
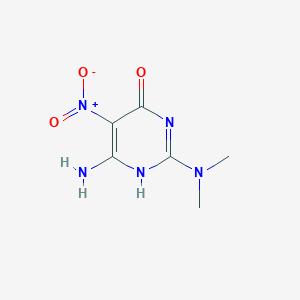
![5-[(2,2-dimethoxyethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7794551.png)
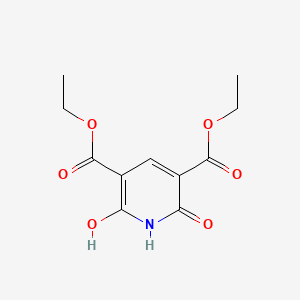
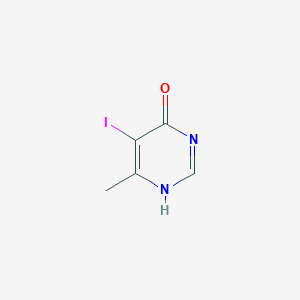
![[5,6-Diamino-2-(sulfanylmethyl)pyrimidin-4-yl]methanethiol](/img/structure/B7794572.png)
